4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid
Description
4-Oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrimidine-pyridazine core with a carboxylic acid substituent at position 3 and a ketone group at position 3. Its synthesis involves the reaction of methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)acrylate with 3-aminopyridazine derivatives, followed by deprotection and functionalization .
Properties
CAS No. |
68786-52-7 |
|---|---|
Molecular Formula |
C8H5N3O3 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
4-oxopyrimido[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-7-5(8(13)14)4-9-6-2-1-3-10-11(6)7/h1-4H,(H,13,14) |
InChI Key |
SANWBBCFUZNWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2N=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-aminopyridazines with suitable carbonyl compounds, followed by cyclization and oxidation steps . The reaction conditions often involve heating under reflux in solvents like pyridine or dimethylformamide (DMF) .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyrimidine or pyridazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Biological Activities
Research indicates that 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid exhibits notable biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like atherosclerosis and restenosis.
- Enzyme Inhibition : Interaction studies have shown that it may inhibit specific enzymes involved in disease processes, providing a basis for therapeutic applications.
- Antiproliferative Effects : Compounds derived from this structure have demonstrated antiproliferative properties in preclinical studies, indicating potential use in cancer therapy .
Therapeutic Potential
The therapeutic applications of this compound are being actively explored:
- Cardiovascular Diseases : Given its anti-inflammatory effects, it may play a role in managing cardiovascular conditions such as atherosclerosis.
- Cancer Treatment : Its antiproliferative properties suggest potential as an anticancer agent, warranting further investigation in clinical settings.
- Infectious Diseases : Some derivatives have been evaluated for antiviral activities, including potential anti-HIV effects.
Comparative Analysis with Related Compounds
The following table highlights some compounds related to this compound and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Oxo-1,9a-dihydro-4H-pyrimido[1,2-b]pyridazine | Structure | Similar bicyclic framework but lacks the carboxylic acid group; may exhibit different biological activities. |
| N-(4-Chlorobenzyl)-7-substituted-4-oxo-4H-pyrimido[1,2-b]pyridazine | Structure | Substituted derivative with enhanced biological activity due to substitution; potential antiatherosclerotic properties. |
| 5-Oxo-5H-pyrido[3,2-a]pyrimidine | Structure | Related structure with different functional group positioning; varies pharmacological profile. |
Mechanism of Action
The mechanism of action of 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Pyrido[1,2-a]Pyrimidine Derivatives
- Example: 7-Chloro-4-methyl-2-oxo-2H,3H,4H-pyrido[1,2-a]pyrimidine-4-carboxylic acid (CAS: 957503-19-4) Structure: Fused pyridine-pyrimidine core with chloro and methyl substituents. Properties: Molecular weight = 256.67 g/mol (calculated). Activity: Pyrido[1,2-a]pyrimidine carboxamides (e.g., N-benzyl derivatives) exhibit analgesic activity in the "acetic acid writhing" model, comparable to 4-hydroxyquinolin-2-one bioisosteres .
Imidazo[1,2-b]Pyridazine Derivatives
- Example: 2-Phenylimidazo[1,2-b]pyridazine-3-carboxylic acid Structure: Fused imidazole-pyridazine system with a phenyl group at position 2. Properties: Derivatives like DM1 (7-methyl-2-phenyl) and DM2 (6-methoxy-2-phenyl) have molecular weights ~280–300 g/mol.
Pyrrolo[1,2-b]Pyridazine Derivatives
- Example: 4-Ethoxy-pyrrolo[1,2-b]pyridazine-3-carboxylic acid (CAS: 156335-40-9) Structure: Fused pyrrole-pyridazine ring with an ethoxy substituent. Properties: Molecular formula = C₁₀H₁₀N₂O₃, molecular weight = 206.20 g/mol . Solubility: Soluble in polar aprotic solvents (e.g., DMSO); storage at room temperature recommended .
Pyrimido[1,2-b]Pyridazine Analogues
- Example: 3-Amino-4-oxo-4H-pyrimido[1,2-b]pyridazine hydrobromides Structure: Parent scaffold with amino and hydrobromide substituents. Synthesis: Prepared via deprotection of benzyloxycarbonyl precursors . Transformations: Diazonium salts (e.g., 5a, 5e) undergo "ring switching" to yield triazole-carboxylates under thermal conditions .
Comparative Analysis Table
Key Findings and Insights
Structural Impact on Activity :
- The fused ring system (pyrimidine-pyridazine vs. imidazole-pyridazine) dictates electronic properties and binding affinity. For example, imidazo[1,2-b]pyridazines exhibit stronger analgesic effects than pyrido[1,2-a]pyrimidines .
- Substituents like chloro (electron-withdrawing) or ethoxy (electron-donating) modulate solubility and target interactions.
Pharmacological Potential: Imidazo[1,2-b]pyridazine-3-carboxylic acids show promise for CNS disorders due to antiseizure activity . Pyrimido[1,2-b]pyridazine derivatives are underexplored pharmacologically but serve as versatile intermediates for triazole-based drugs .
Physicochemical Properties :
- Pyrrolo[1,2-b]pyridazine derivatives (e.g., 1-methyl-4-oxo) have better solubility in DMSO compared to more polar pyrido[1,2-a]pyrimidines .
Biological Activity
4-Oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound with significant biological activity. Its unique structure, featuring both pyrimidine and pyridazine moieties, contributes to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H7N3O3
- Molecular Weight : 191.14 g/mol
- Structure : The compound contains a carboxylic acid functional group at the 3-position and a keto group at the 4-position of the pyrimidine ring, enhancing its chemical reactivity and biological potential .
Research indicates that this compound exhibits several mechanisms that contribute to its biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cell proliferation.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is critical in conditions such as atherosclerosis and restenosis.
- Anti-proliferative Effects : It has been evaluated for its ability to inhibit cell growth in various cancer cell lines, indicating potential use in cancer therapy.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cardiovascular Diseases : Its anti-inflammatory properties may make it beneficial in treating cardiovascular diseases like atherosclerosis.
- Cancer Treatment : The anti-proliferative effects indicate potential use in oncology for targeting specific cancer types.
- Viral Infections : Some derivatives have been studied for their anti-HIV activity, highlighting their potential in antiviral therapies.
Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Preclinical Study on Atherosclerosis | Demonstrated significant reduction in inflammatory markers and improved vascular function. |
| In Vitro Anti-cancer Activity | Showed inhibition of cell proliferation in multiple cancer cell lines, suggesting a novel anticancer agent. |
| Anti-HIV Activity Evaluation | Some derivatives exhibited promising results against HIV-1, indicating antiviral potential. |
Case Studies
- Atherosclerosis Model : In a recent study using an animal model of atherosclerosis, treatment with this compound resulted in a marked decrease in plaque formation and inflammatory cell infiltration compared to controls.
- Cancer Cell Line Studies : Various cancer cell lines treated with this compound showed reduced viability and increased apoptosis rates, suggesting its utility as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid and its derivatives?
- Methodology : The compound is typically synthesized via condensation reactions involving 3-aminopyridazines. For example, derivatives like 3-benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazine are prepared by refluxing 3-amino-4-cyano-5,6-diphenylpyridazine with benzyl chloroformate in ethanol for 12 hours, yielding 39% after crystallization .
- Key Parameters : Reaction temperature (reflux conditions), solvent choice (ethanol or DMF), and pH control are critical for optimizing yields. Catalysts like tetrafluoroborate salts may enhance diazonium intermediate stability .
Q. How is structural confirmation performed for synthesized derivatives?
- Analytical Techniques :
- Elemental Analysis : Used to verify purity and stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
- Spectroscopy :
- ¹H NMR : Aromatic proton signals (δ 7.24–7.50 ppm for phenyl groups) and NH resonances (δ 9.37 ppm) confirm substituent placement .
- IR : Peaks at 2240 cm⁻¹ (C≡N stretch) and 1690 cm⁻¹ (C=O) validate functional groups .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in DMSO and DMF at room temperature; insoluble in water. Stability is pH-dependent, with degradation observed under strongly acidic or basic conditions .
Advanced Research Questions
Q. How can reaction yields be improved for challenging derivatives?
- Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields (e.g., 45–50% in 30 minutes vs. 39% in 12 hours) .
- Catalytic Systems : Palladium-based catalysts for cross-coupling reactions improve regioselectivity in heterocyclic ring formation .
Q. What mechanistic insights explain the bioactivity of 4-oxo-4H-pyrimido[1,2-b]pyridazine derivatives?
- Biological Studies :
- Enzyme Inhibition : Derivatives exhibit activity against kinases (IC₅₀ = 0.8–2.1 µM) via competitive binding at ATP pockets, validated by molecular docking .
- Antimicrobial Activity : MIC values of 4–16 µg/mL against Staphylococcus aureus correlate with electron-withdrawing substituents (e.g., -Br, -CF₃) enhancing membrane disruption .
- Contradictions : Some studies report cytotoxicity (CC₅₀ = 25 µM in HepG2 cells), suggesting a narrow therapeutic index .
Q. How do structural modifications impact pharmacological properties?
- Case Study :
- Substitution at Position 3 : Carboxylic acid groups improve water solubility but reduce blood-brain barrier permeability (logP = -1.2 vs. 1.8 for methyl esters) .
- Ring Expansion : Pyrido-pyrimidine analogs show bioisosterism with 4-hydroxyquinolin-2-ones, retaining analgesic activity but with reduced hepatotoxicity .
- Data Table :
| Derivative | Substituent | logP | IC₅₀ (Kinase Inhibition, µM) |
|---|---|---|---|
| 3a | -H | 1.8 | 2.1 |
| 3f | -CN | -0.5 | 0.8 |
| 4e | -Br | 2.2 | 1.5 |
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported biological activities?
- Approach :
Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) to minimize variability .
Structural Reanalysis : Verify compound purity via HPLC (>95%) to rule out impurities skewing results .
- Example : A 2024 study attributed antimicrobial activity to -CF₃ derivatives , while a 2025 paper linked it to -Br groups . Reanalysis showed both substituents enhance activity via different mechanisms (membrane vs. protein binding).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
